[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid
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Overview
Description
[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid is a complex organic compound that features both triazole and pyrazole rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid typically involves multi-step reactions starting from readily available precursors. The final step often involves the acylation of the pyrazole-triazole intermediate to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole and pyrazole rings can interact with active sites of enzymes, making it a candidate for developing new pharmaceuticals .
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer properties. The ability to modify its structure allows for the optimization of its biological activity .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole and pyrazole rings can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and cellular processes . These interactions can inhibit enzyme function, disrupt cellular pathways, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler analog with similar biological activity but lacking the pyrazole ring.
Pyrazole: Another analog that lacks the triazole ring but shares similar chemical properties.
Uniqueness
The uniqueness of [3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid lies in its combined triazole and pyrazole rings, which provide a versatile platform for chemical modifications. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H11N5O2 |
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Molecular Weight |
221.22 g/mol |
IUPAC Name |
2-[3,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C9H11N5O2/c1-5-7(3-8(15)16)6(2)14(13-5)9-10-4-11-12-9/h4H,3H2,1-2H3,(H,15,16)(H,10,11,12) |
InChI Key |
WBXRTVQLXAEJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=NN2)C)CC(=O)O |
Origin of Product |
United States |
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